molecular formula C16H11NO4 B8390126 3-Hydroxy-4-(6-hydroxyquinolin-2-yl)benzoic acid

3-Hydroxy-4-(6-hydroxyquinolin-2-yl)benzoic acid

Cat. No.: B8390126
M. Wt: 281.26 g/mol
InChI Key: KOOMWELQMSDXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(6-hydroxyquinolin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

3-hydroxy-4-(6-hydroxyquinolin-2-yl)benzoic acid

InChI

InChI=1S/C16H11NO4/c18-11-3-6-13-9(7-11)2-5-14(17-13)12-4-1-10(16(20)21)8-15(12)19/h1-8,18-19H,(H,20,21)

InChI Key

KOOMWELQMSDXCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=NC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

70 mg of 4-(6-hydroxyquinolin-2-yl)-3-methoxybenzoic acid (Compound 48) was suspended in 10 ml DCM and 0.25 ml BBr3 was added. The mixture was stirred at room temperature for 2 days. 20 ml water was added to quench the reaction. DCM was removed by evaporation and the precipitate was filtered and washed with water and dried to obtain 29 mg of 3-hydroxy-4-(6-hydroxyquinolin-2-yl)benzoic acid. 1H NMR (DMSO-d6 300 MHz TMS): δ 10.34 (s, 1H), 8.45 (d, 1H), 8.30 (d, 1H), 8.24 (d, 1H), 7.97 (d, 1H), 7.46 (m, 3H), 7.26 (d, 1H), MS (ESI): m/z=282.30 [M+1]+.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Compound 48
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.